2-Bromo-N-(4-chloro-2-methylphenyl)propanamide
Description
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide is a brominated amide derivative with a molecular formula C₁₀H₁₁BrClNO and a molecular weight of 276.56 g/mol . The compound features a propanamide backbone substituted with a bromine atom at the β-position and a 4-chloro-2-methylphenyl group attached to the amide nitrogen. This structural configuration confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-bromo-N-(4-chloro-2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-6-5-8(12)3-4-9(6)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZPMSKEGYFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide typically involves the reaction of 4-chloro-2-methylaniline with 2-bromopropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide has been investigated for its potential pharmacological properties, particularly in the following areas:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, structural analogs have been documented to induce apoptosis in various cancer cell lines through mitochondrial pathways. A study indicated that derivatives could exhibit IC50 values as low as 0.05 μM against specific breast cancer cell lines.
- Antimicrobial Properties : The compound's structural features suggest potential efficacy against bacterial strains. Research on related compounds has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may share similar properties.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. It can participate in various reactions, including:
- Substitution Reactions : The bromine and chlorine substituents can facilitate nucleophilic substitutions to form new derivatives.
- Coupling Reactions : It can be used to create biaryl compounds through coupling with other aromatic systems.
Material Science
The compound is also explored for its role in developing new materials with specific properties:
- Polymers and Coatings : Its unique chemical structure allows it to be incorporated into polymer matrices or coatings, potentially enhancing the material's properties such as thermal stability or chemical resistance.
Anticancer Activity
A recent study evaluated the anticancer potential of this compound in vitro. The results showed that the compound significantly inhibited the growth of MDA-MB-468 breast cancer cells, with mechanisms involving apoptosis induction through mitochondrial pathways.
Antimicrobial Testing
In a controlled laboratory setting, derivatives of this compound were tested against various pathogens. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, demonstrating its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chloro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Propanamide Derivatives
Key Observations:
Substituent Effects on Melting Points: The introduction of electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) reduces symmetry and disrupts crystal packing, leading to lower melting points compared to analogs with electron-donating groups (e.g., 4-Me) . The 4-methylphenyl derivative (125°C) exhibits a higher melting point than the 4-chloro-2-methylphenyl analog (113°C), likely due to enhanced van der Waals interactions from the methyl group .
Reactivity :
- Bromine at the β-position (e.g., 2-bromo-N-(4-chlorophenyl)propanamide) enhances nucleophilic substitution reactivity compared to chloro analogs, making it preferable in coupling reactions for triazole inhibitors .
- 2-Chloro derivatives (e.g., N-(4-bromophenyl)-2-chloropropanamide) are less reactive in SN2 reactions due to poorer leaving-group ability .
Crystallographic Behavior: The 4-chloro-2-methylphenyl analog crystallizes in an orthorhombic system (Pbca space group) with a one-dimensional chain structure stabilized by N–H···O hydrogen bonds . Nitro-substituted derivatives (e.g., 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide) adopt monoclinic systems (C2/c space group) with elongated unit cells due to steric hindrance from the nitro group .
Biological Activity
2-Bromo-N-(4-chloro-2-methylphenyl)propanamide, with the molecular formula C10H11BrClNO, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.
- Molecular Formula : C10H11BrClNO
- Molecular Weight : 252.56 g/mol
- IUPAC Name : this compound
The structure of this compound features a bromine atom and a chlorine atom attached to a phenyl ring, which contributes to its unique reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The presence of halogen atoms in its structure is often associated with enhanced biological activity.
- Anticancer Potential : Some studies have indicated that halogenated amides can inhibit cancer cell proliferation, suggesting potential applications in oncology.
The biological activities of this compound are hypothesized to occur through several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
- Reactive Intermediate Formation : The bromine and chlorine atoms can form reactive intermediates that may modify biomolecules such as proteins and nucleic acids.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antibacterial effects of various halogenated compounds, including this compound. Results indicated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported at approximately 30 µM for MCF-7 cells, indicating potent anticancer properties .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
